

An In-depth Technical Guide on the Thermodynamic Properties of Pentyl Propyl Ether

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Compound of Interest

Compound Name: *Pentyl propyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of **pentyl propyl ether** (also known as 1-propoxypentane). The information is compiled from various chemical databases and literature sources, presenting key data in a structured format to facilitate research and development. This document also outlines the general experimental methodologies for determining these properties and details the primary synthetic route.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **pentyl propyl ether** are crucial for its application as a solvent, in chemical synthesis, and for safety assessments. A summary of these properties is presented in the tables below.

Table 1: Physical Properties of Pentyl Propyl Ether

Property	Value	Unit	Source(s)
Molecular Formula	C ₈ H ₁₈ O	-	[1][2]
Molecular Weight	130.23	g/mol	[1][2]
Physical State at 25°C	Liquid	-	[3]
Boiling Point	142.2	°C at 760 mmHg	[1]
Melting Point	-94 (estimate)	°C	[1]
Density	0.78	g/cm ³	[1]
Refractive Index	1.3961 (estimate)	-	[1]
Vapor Pressure	7.09	mmHg at 25°C	[1]
Flash Point	30.8	°C	[1]

Table 2: Thermodynamic Properties of Pentyl Propyl Ether

Property	Value	Unit	Source(s)
Standard Enthalpy of Formation (Gas)	-340.67	kJ/mol	[3]
Standard Gibbs Free Energy of Formation	-88.52	kJ/mol	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	42.81	kJ/mol	[3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	17.66	kJ/mol	[3]
Critical Temperature (T _c)	568.81	K	[3]
Critical Pressure (P _c)	2492.52	kPa	[3]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for **pentyl propyl ether** were not readily available in the public domain, this section outlines the general and widely accepted methodologies for determining the key thermodynamic properties of ethers and other organic liquids.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically.^[4]

- Principle: A known mass of the liquid is vaporized, and the heat absorbed during this phase change is measured using a calorimeter.
- Apparatus: A specialized vaporization vessel within a calorimeter, a sensitive temperature probe, and a system to induce and control vaporization (e.g., a current of air).
- General Procedure:
 - A precisely weighed sample of the liquid is placed in the vaporization vessel inside the calorimeter.
 - The system is allowed to reach thermal equilibrium.
 - Vaporization is initiated, often by passing a controlled stream of inert gas over the liquid or by gentle heating.
 - The temperature change within the calorimeter due to the endothermic process of vaporization is continuously recorded.
 - The amount of substance vaporized is determined by weighing the vessel after the experiment.
 - The enthalpy of vaporization is calculated from the heat absorbed by the calorimeter system and the molar amount of the vaporized liquid.

Measurement of Vapor Pressure

Vapor pressure is a critical property for understanding a liquid's volatility. It can be measured by static or dynamic methods.

- Principle: The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system is measured.
- Apparatus: A temperature-controlled vessel connected to a pressure measurement device (manometer).
- General Procedure (Static Method):
 - A small amount of the liquid is placed in a container connected to a vacuum line and a pressure sensor.
 - The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.
 - The container is immersed in a constant-temperature bath.
 - Once thermal equilibrium is reached, the pressure of the vapor is measured. This is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Heat Capacity

Heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount.

- Principle: A known quantity of heat is supplied to a measured mass of the liquid, and the resulting temperature change is recorded.
- Apparatus: A calorimeter (e.g., a differential scanning calorimeter - DSC), a precision thermometer, and a controlled heat source.
- General Procedure (using DSC):
 - A small, accurately weighed sample of the liquid is sealed in a sample pan.
 - The pan is placed in the DSC instrument along with an empty reference pan.
 - The sample and reference are heated at a constant rate over a specified temperature range.

- The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Measurement of Density and Viscosity

Density and viscosity are fundamental physical properties that are often temperature-dependent.

- Principle:
 - Density: The mass per unit volume of the substance is determined.
 - Viscosity: The resistance of the fluid to flow is measured.
- Apparatus:
 - Density: Pycnometer or a vibrating tube densimeter.
 - Viscosity: Capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer.
- General Procedure (using a capillary viscometer):
 - A known volume of the liquid is introduced into the viscometer.
 - The viscometer is placed in a constant-temperature bath until thermal equilibrium is achieved.
 - The liquid is drawn up one arm of the U-tube past an upper calibration mark.
 - The time taken for the liquid to flow between two calibrated marks under the influence of gravity is measured.
 - The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Synthesis of Pentyl Propyl Ether

The most common and versatile method for the synthesis of unsymmetrical ethers like **pentyl propyl ether** is the Williamson ether synthesis.[5] This reaction proceeds via an S_N2 mechanism.

Reaction Principle

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. For **pentyl propyl ether**, there are two possible routes:

- Route A: Sodium pentoxide reacting with 1-bromopropane.
- Route B: Sodium propoxide reacting with 1-bromopentane.

Both routes involve a primary alkyl halide, which is ideal for the S_N2 reaction, minimizing the competing $E2$ elimination reaction.

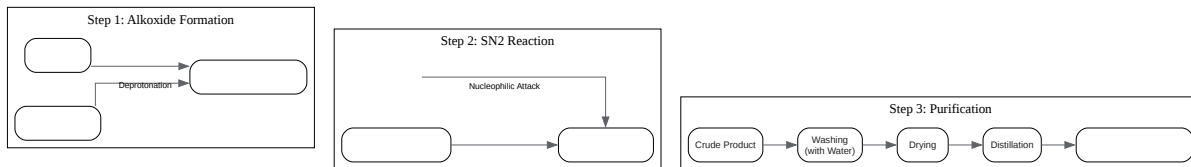
General Experimental Workflow

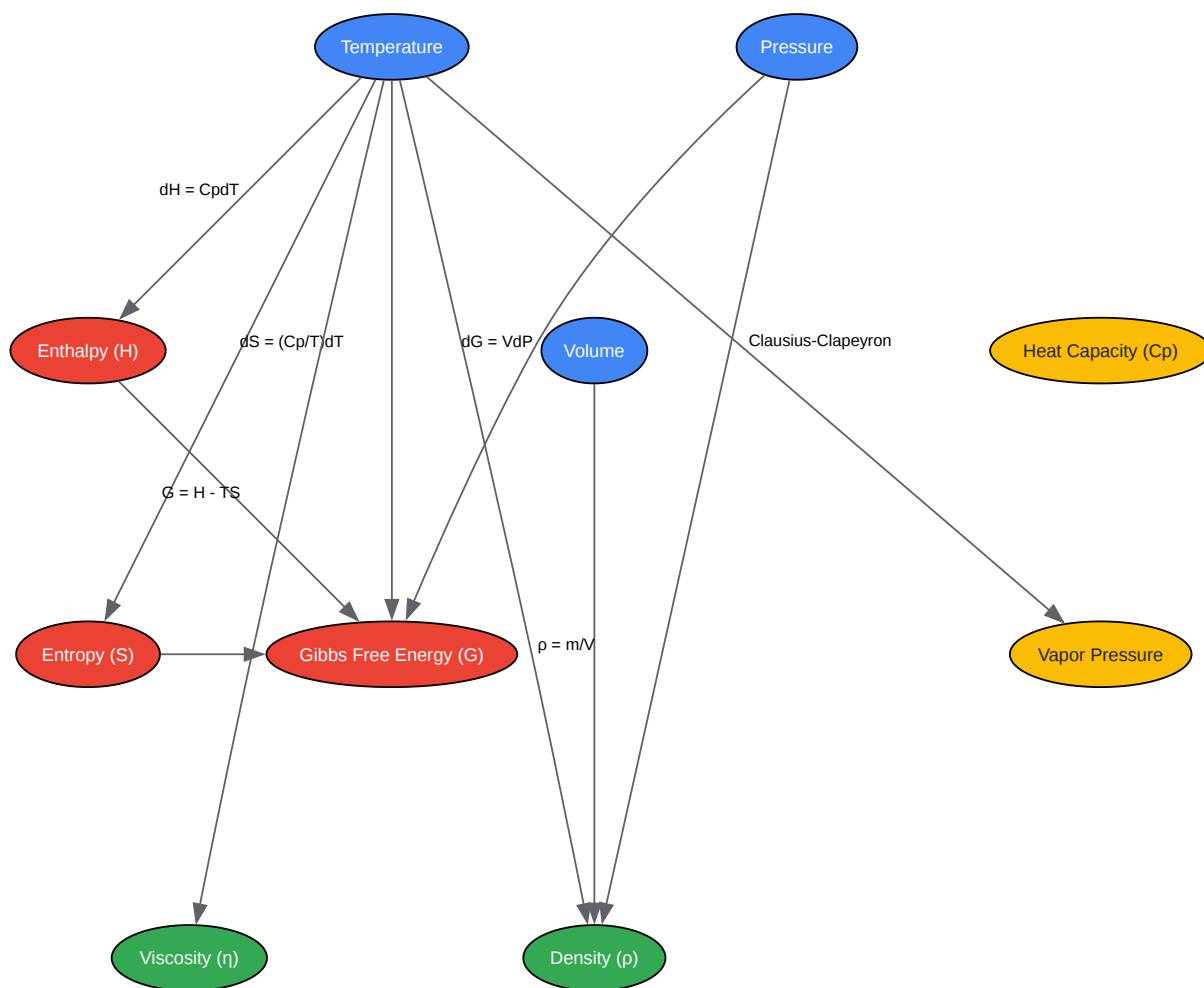
The following is a generalized workflow for the Williamson ether synthesis:

- **Alkoxide Formation:** The alcohol (e.g., 1-pentanol or 1-propanol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction forms the corresponding sodium alkoxide.
- **Nucleophilic Substitution:** The alkyl halide (e.g., 1-bromopropane or 1-bromopentane) is added to the solution containing the alkoxide. The reaction mixture is typically heated to facilitate the S_N2 reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and washed with water to remove the inorganic byproducts (e.g., sodium bromide) and any unreacted base. The organic layer is then separated, dried, and the **pentyl propyl ether** is purified by distillation.

Visualizations

Williamson Ether Synthesis Workflow





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